Benzoic acid, 2-[(3-methoxyphenyl)thio]-
Overview
Description
Benzoic acid, 2-[(3-methoxyphenyl)thio]- is an organic compound with the molecular formula C14H12O3S It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a benzoic acid moiety via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 2-[(3-methoxyphenyl)thio]- typically involves the reaction of 3-methoxythiophenol with 2-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for Benzoic acid, 2-[(3-methoxyphenyl)thio]- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group in Benzoic acid, 2-[(3-methoxyphenyl)thio]- can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4
Substitution: Nitrating agents (e.g., HNO3/H2SO4), halogenating agents (e.g., Br2/FeBr3)
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Nitro derivatives, halogenated derivatives
Scientific Research Applications
Benzoic acid, 2-[(3-methoxyphenyl)thio]- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[(3-methoxyphenyl)thio]- depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The sulfanyl group can form reversible covalent bonds with thiol groups in proteins, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- **2-[(3-Methoxyphenyl)methyl]sulfanyl]benzoic acid
- **3-[(3-Methoxyphenyl)sulfanyl]benzoic acid
- **2-[(4-Methoxyphenyl)sulfanyl]benzoic acid
Comparison: Benzoic acid, 2-[(3-methoxyphenyl)thio]- is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its reactivity and interactions. Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
50900-49-7 |
---|---|
Molecular Formula |
C14H12O3S |
Molecular Weight |
260.31 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)sulfanylbenzoic acid |
InChI |
InChI=1S/C14H12O3S/c1-17-10-5-4-6-11(9-10)18-13-8-3-2-7-12(13)14(15)16/h2-9H,1H3,(H,15,16) |
InChI Key |
VNTXRGRQSRWKST-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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